

Application Notes and Protocols for Reactions Involving 9-Phenanthreneacetonitrile

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Compound of Interest

Compound Name: 9-Phenanthreneacetonitrile

Cat. No.: B15176628

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup and key reactions involving **9-phenanthreneacetonitrile**, a valuable building block in organic synthesis and medicinal chemistry. The protocols outlined below are based on established synthetic transformations and offer a starting point for the preparation and derivatization of this versatile compound.

Synthesis of 9-Phenanthreneacetonitrile

The synthesis of **9-phenanthreneacetonitrile** can be efficiently achieved through a two-step sequence starting from the readily available phenanthrene. The first step involves the chloromethylation of phenanthrene to yield 9-(chloromethyl)phenanthrene, which is subsequently converted to the target nitrile.

Protocol 1: Synthesis of 9-(Chloromethyl)phenanthrene

This procedure describes the direct chloromethylation of phenanthrene.

Materials:

- Phenanthrene
- Paraformaldehyde

- Glacial Acetic Acid
- Phosphoric Acid (85%)
- Concentrated Hydrochloric Acid
- Methanol
- Ice

Equipment:

- Three-necked round-bottom flask
- Mechanical stirrer
- Reflux condenser
- Dropping funnel
- Heating mantle
- Buchner funnel and filter flask

Procedure:

- In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, suspend phenanthrene (0.1 mol) and paraformaldehyde (0.15 mol) in glacial acetic acid (100 mL).
- Heat the mixture to 60-70°C with stirring.
- Slowly add a mixture of phosphoric acid (10 mL) and concentrated hydrochloric acid (20 mL) through the dropping funnel over 30 minutes.
- After the addition is complete, continue to stir the reaction mixture at 70-80°C for 6 hours.
- Cool the reaction mixture to room temperature and pour it onto crushed ice (500 g).

- Collect the precipitated solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
- Recrystallize the crude product from methanol to afford pure 9-(chloromethyl)phenanthrene.

Protocol 2: Synthesis of 9-Phenanthreneacetonitrile

This protocol details the conversion of 9-(chloromethyl)phenanthrene to **9-phenanthreneacetonitrile** via a nucleophilic substitution reaction.

Materials:

- 9-(Chloromethyl)phenanthrene
- Sodium Cyanide (NaCN)
- Dimethyl Sulfoxide (DMSO)
- Deionized Water
- Dichloromethane (DCM)

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle with temperature control
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve 9-(chloromethyl)phenanthrene (0.05 mol) in DMSO (150 mL).

- Add sodium cyanide (0.075 mol) to the solution and stir the mixture at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete (typically 12-24 hours), pour the reaction mixture into a separatory funnel containing deionized water (500 mL) and dichloromethane (200 mL).
- Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 100 mL).
- Combine the organic extracts, wash with brine (2 x 100 mL), and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure using a rotary evaporator to yield the crude **9-phenanthreneacetonitrile**.
- Purify the product by column chromatography on silica gel or by recrystallization.

Key Reactions of 9-Phenanthreneacetonitrile

The nitrile functional group in **9-phenanthreneacetonitrile** is a versatile handle for various chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, and alkylation at the α -position.

Protocol 3: Hydrolysis of 9-Phenanthreneacetonitrile to 9-Phenanthreneacetic Acid

This protocol describes the acidic hydrolysis of the nitrile to the corresponding carboxylic acid.

Materials:

- **9-Phenanthreneacetonitrile**
- Concentrated Sulfuric Acid
- Glacial Acetic Acid
- Deionized Water

- Ice

Equipment:

- Round-bottom flask
- Reflux condenser
- Heating mantle
- Buchner funnel and filter flask

Procedure:

- In a round-bottom flask, dissolve **9-phenanthreneacetonitrile** (0.02 mol) in glacial acetic acid (50 mL).
- Slowly and carefully add concentrated sulfuric acid (10 mL) to the solution.
- Heat the reaction mixture to reflux and maintain for 4-6 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture to room temperature and pour it onto crushed ice (200 g).
- Collect the precipitated solid by vacuum filtration and wash with cold water.
- Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain pure 9-phenanthreneacetic acid.

Protocol 4: Reduction of 9-Phenanthreneacetonitrile to 2-(Phenanthren-9-yl)ethan-1-amine

This protocol outlines the reduction of the nitrile to the primary amine using lithium aluminum hydride (LAH).

Materials:

- **9-Phenanthreneacetonitrile**

- Lithium Aluminum Hydride (LAH)
- Anhydrous Tetrahydrofuran (THF)
- Sodium Sulfate, anhydrous
- Deionized Water
- Sodium Hydroxide solution (15%)
- Diethyl Ether

Equipment:

- Three-necked round-bottom flask
- Dropping funnel
- Reflux condenser
- Nitrogen inlet
- Magnetic stirrer and stir bar
- Ice bath

Procedure:

- Set up a dry three-necked flask under a nitrogen atmosphere.
- Suspend LAH (0.04 mol) in anhydrous THF (100 mL) and cool the mixture in an ice bath.
- Dissolve **9-phenanthreneacetonitrile** (0.02 mol) in anhydrous THF (50 mL) and add it dropwise to the LAH suspension via the dropping funnel.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

- Cool the reaction mixture in an ice bath and quench the excess LAH by the sequential dropwise addition of water (x mL), 15% sodium hydroxide solution (x mL), and water (3x mL), where x is the mass of LAH in grams.
- Filter the resulting aluminum salts and wash the filter cake with diethyl ether.
- Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine.
- Purify the product by column chromatography or distillation under high vacuum.

Protocol 5: α -Alkylation of 9-Phenanthreneacetonitrile

This protocol describes a base-promoted alkylation of the α -carbon of **9-phenanthreneacetonitrile** with an alcohol as the alkylating agent.

Materials:

- **9-Phenanthreneacetonitrile**
- Primary Alcohol (e.g., ethanol, propanol)
- Potassium tert-butoxide (t-BuOK)
- Anhydrous Toluene
- Saturated Ammonium Chloride solution
- Ethyl Acetate

Equipment:

- Schlenk tube or flask
- Magnetic stirrer and stir bar
- Oil bath
- Nitrogen inlet

Procedure:

- In a Schlenk tube under a nitrogen atmosphere, combine **9-phenanthreneacetonitrile** (1 mmol), the primary alcohol (3 mmol), and potassium tert-butoxide (1.2 mmol).
- Add anhydrous toluene (5 mL) and seal the tube.
- Heat the reaction mixture in an oil bath at 110°C for 24 hours.
- Cool the reaction to room temperature and quench with saturated ammonium chloride solution.
- Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel.

Data Presentation

Compound	Molecular Formula	Molecular Weight (g/mol)	Typical Yield	Melting Point (°C)
9-(Chloromethyl)phenanthrene	C ₁₅ H ₁₁ Cl	226.70	70-80%	101-103
9-Phenanthreneacetonitrile	C ₁₆ H ₁₁ N	217.27	85-95%	145-147
9-Phenanthreneacetic Acid	C ₁₆ H ₁₂ O ₂	236.27	80-90%	225-227
2-(Phenanthren-9-yl)ethan-1-amine	C ₁₆ H ₁₅ N	221.30	75-85%	N/A (often an oil)

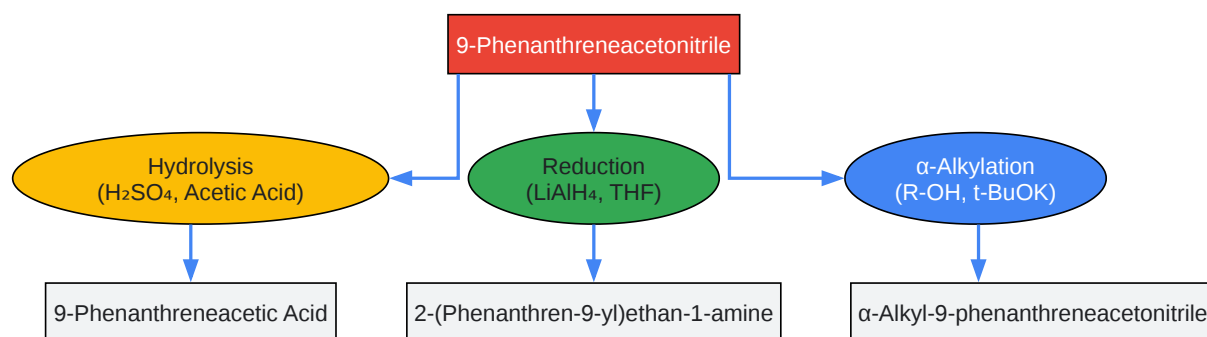
Note: Yields are representative and may vary depending on reaction scale and purity of reagents.

Experimental Workflows



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Caption: Synthetic workflow for the preparation of **9-phenanthreneacetonitrile**.



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Caption: Key chemical transformations of **9-phenanthreneacetonitrile**.

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